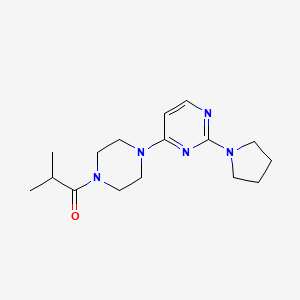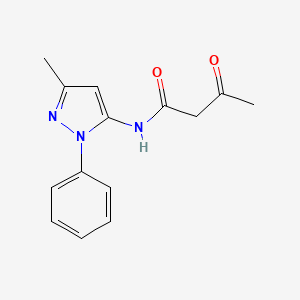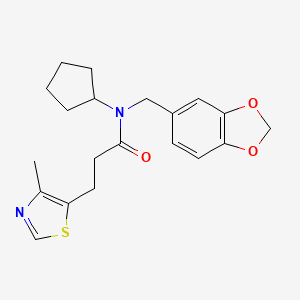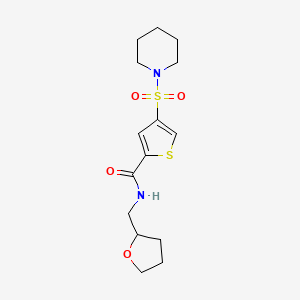![molecular formula C19H23F2N5O2S B5592308 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the use of activated nitriles and intermediates that contain the sulfonyl moiety. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl group have been prepared using specific starting materials and showcasing antimicrobial activity in some cases (Ammar et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through crystallography, revealing details about the orientation of benzene rings, the conformation of piperidine rings, and intramolecular interactions that stabilize the molecular structure (Kumar et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound or its analogs include various substitution, displacement, and cyclization reactions, demonstrating the versatility and reactivity of the pyrimidine core. The reactivity can be influenced by the presence of sulfonyl and piperazine groups, leading to the formation of compounds with potential antibacterial activity (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application and handling. While specific data on 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is not available, closely related compounds exhibit a range of physical properties based on their molecular structure and substituent effects.
Chemical Properties Analysis
The chemical properties, including reactivity, potential pharmacological activities, and interaction with biological targets, are significantly influenced by the structural features of the compound. For example, piperazinyl-glutamate-pyrimidines have shown to be potent P2Y12 antagonists due to their specific chemical structure, indicating the importance of the pyrimidine scaffold in medicinal chemistry (Parlow et al., 2009).
Scientific Research Applications
Heterocyclic Chemistry and Antimicrobial Activity
In heterocyclic chemistry, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties have been synthesized using compounds related to "4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine" as starting materials. These compounds have shown antimicrobial activity, highlighting their potential as leads for developing new antimicrobial agents (Ammar et al., 2004).
Herbicidal Applications
The compound has also found applications in agriculture, specifically in the synthesis of new fluoro intermediates for herbicidal sulfonylureas. These intermediates have been utilized to develop potent herbicides for weed control in various crops, demonstrating significant activity against a range of gram-negative bacteria, including Pseudomonas aeruginosa, a critical factor for maintaining crop health (Hamprecht et al., 1999).
Pharmaceutical Research
In pharmaceutical research, derivatives of "4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine" have been explored for their potential as P2Y12 antagonists for the inhibition of platelet aggregation. This application is crucial for developing new treatments for thrombotic diseases, offering a pathway to more effective and targeted therapeutics (Parlow et al., 2009).
Crystal Engineering
The compound's derivatives have also been studied in the context of crystal engineering, forming supramolecular complexes with other molecules. These studies provide insights into the molecular interactions and crystal packing of such complexes, which are relevant for the design of new materials with specific physical and chemical properties (Elacqua et al., 2013).
properties
IUPAC Name |
4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O2S/c20-15-4-5-16(21)17(14-15)29(27,28)26-12-10-24(11-13-26)18-6-7-22-19(23-18)25-8-2-1-3-9-25/h4-7,14H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIBPLUDLVSWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5592228.png)
![4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5592247.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)

![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)

![4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5592309.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)